![molecular formula C15H19N3O2 B4766944 N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4766944.png)
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Descripción general
Descripción
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide belongs to a class of heterocyclic compounds, specifically oxadiazole derivatives. These compounds are noted for their biological activities and potential use in various therapeutic applications.
Synthesis Analysis
- The synthesis of similar compounds involves sequential transformations. For instance, 4-(1H-indol-3-yl)butanoic acid is transformed into various intermediates before achieving the final oxadiazole scaffolds (Nazir et al., 2018).
- Another method involves converting organic acids into corresponding esters, hydrazides, and then 1,3,4-oxadiazol-2-thiols before achieving the final oxadiazole compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
- The structural confirmation of oxadiazole compounds is typically performed using spectral and elemental analysis, ensuring the accuracy of the synthesized molecules (Nazir et al., 2018).
Chemical Reactions and Properties
- Oxadiazole derivatives undergo various chemical reactions, including nucleophilic substitution, to achieve the final desired compounds (Nazir et al., 2018).
Physical Properties Analysis
- The physical properties of these compounds, such as stability and solubility, are influenced by their molecular structure and the presence of specific functional groups (Wang et al., 2006).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential biological activity, are determined by the specific structure of the oxadiazole ring and its substituents (Ueda et al., 1991).
- These compounds have been studied for various activities, such as urease inhibition, indicating their potential in therapeutic applications (Abbasi et al., 2020).
Mecanismo De Acción
Target of Action
AKOS000633666, also known as N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide, primarily targets the mast cell inhibitory receptor Siglec-6 . Siglec-6 is an inhibitory receptor selectively expressed on mast cells .
Mode of Action
The compound interacts with its target, Siglec-6, by binding to it. This binding activates the native inhibitory function of the receptor, which in turn reduces mast cell activation . In pre-clinical studies, AKOS000633666 inhibited multiple modes of mast cell activation, including IgE, IL-33, KIT, C5a, and MRGPRX2, resulting in the broad suppression of inflammation .
Biochemical Pathways
The activation of Siglec-6 by AKOS000633666 leads to the suppression of various biochemical pathways associated with mast cell activation. These include pathways triggered by IgE, IL-33, KIT, C5a, and MRGPRX2 . The suppression of these pathways results in a broad reduction of inflammation.
Result of Action
This dual action results in a significant reduction of inflammation and could potentially be beneficial in the treatment of various inflammatory and proliferative diseases .
Propiedades
IUPAC Name |
N-ethyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-3-16-13(19)8-5-9-14-17-15(18-20-14)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCPLJNROXPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC1=NC(=NO1)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.